molecular formula C16H19ClN4O2 B11482654 1-(3-chloro-2-methylphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(3-chloro-2-methylphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11482654
M. Wt: 334.80 g/mol
InChI Key: OHTSYFULOVAINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLORO-2-METHYLPHENYL)-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the class of diazino pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a diazino pyrimidine core with a chloromethylphenyl and propyl substituent, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the diazino pyrimidine ring. Industrial production methods may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. Specific details on the exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .

Chemical Reactions Analysis

1-(3-CHLORO-2-METHYLPHENYL)-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-CHLORO-2-METHYLPHENYL)-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby exerting antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-(3-CHLORO-2-METHYLPHENYL)-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE include other diazino pyrimidines and their derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Some examples of similar compounds include:

Properties

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.80 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-6-propyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H19ClN4O2/c1-3-7-20-8-11-14(18-9-20)21(16(23)19-15(11)22)13-6-4-5-12(17)10(13)2/h4-6,18H,3,7-9H2,1-2H3,(H,19,22,23)

InChI Key

OHTSYFULOVAINM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=O)NC2=O)C3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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